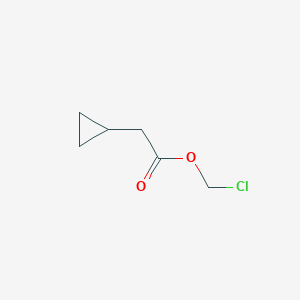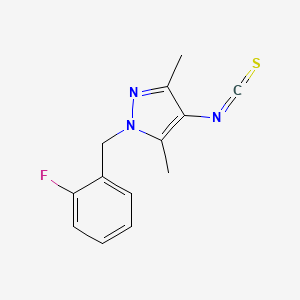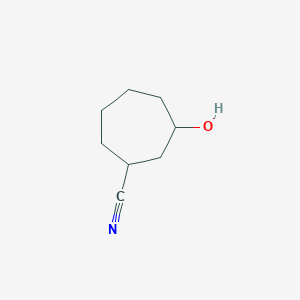![molecular formula C10H15F2IO B2688397 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane CAS No. 2027829-62-3](/img/structure/B2688397.png)
8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane” is a chemical compound with the CAS Number: 2416231-76-8 . It has a molecular weight of 316.13 .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The IUPAC Name of the compound is 8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane . The Inchi Code is 1S/C10H15F2IO/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9/h8H,1-7H2 .Chemical Reactions Analysis
The compound is involved in a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.13 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structures of Oxaspirocyclic Compounds : Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures via single crystal X-ray crystallography. These compounds exhibit supramolecular interactions, including hydrogen bonds and π···π stacking interactions, contributing to their lattice structures (Jinhe Jiang & Wulan Zeng, 2016).
Synthetic Approaches to Spiroaminals : Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, highlighting the potential applications and novelty of their skeletons. This review underscores the significance of spiroaminals in natural or synthetic products with biological activities (M. Sinibaldi & I. Canet, 2008).
Synthesis of 8-oxa-2-azaspiro[4.5]decane : Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, indicating its potential for producing biologically active compounds. This synthesis from commercially available reagents showcases the versatility of spirocyclic compounds (V. A. Ogurtsov & O. Rakitin, 2020).
Reactivity and Applications
Enhanced Reactivity in Castagnoli-Cushman Reaction : Rashevskii et al. (2020) observed enhanced reactivity and a broad substrate scope for certain oxaspirocyclic anhydrides in the Castagnoli-Cushman reaction with imines. This reactivity is attributed to the cyclic anhydrides formed in situ, demonstrating the unique chemical properties of spirocyclic compounds (A. Rashevskii et al., 2020).
Copper-catalyzed Intramolecular Trifluoromethylation : Han, Liu, and Wang (2014) achieved copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the construction of trifluoromethylated 2-azaspiro[4.5]decanes. This process illustrates the synthetic utility of spirocyclic compounds in accessing fluorinated structures, which are highly relevant in pharmaceutical and agrochemical research (Guifang Han, Yuxiu Liu, & Qingmin Wang, 2014).
Mécanisme D'action
Orientations Futures
The compound is promising for the production of important biologically active compounds . An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . This suggests potential future directions in the synthesis and application of this compound.
Propriétés
IUPAC Name |
8,8-difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNQGDQCXEDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)(F)F)OC1CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone](/img/structure/B2688321.png)
![N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2688322.png)
![Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2688324.png)
![5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2688326.png)


![N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2688332.png)
![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2688333.png)
![Methyl 3-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2688334.png)

